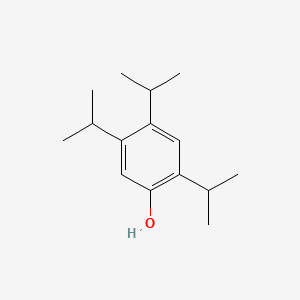

2,4,5-Triisopropylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55154-67-1 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2,4,5-tri(propan-2-yl)phenol |

InChI |

InChI=1S/C15H24O/c1-9(2)12-7-14(11(5)6)15(16)8-13(12)10(3)4/h7-11,16H,1-6H3 |

InChI Key |

MMALDENJQINSHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1C(C)C)O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4,5 Triisopropylphenol

Direct Synthesis Approaches via Aromatic Alkylation

Direct synthesis of 2,4,5-Triisopropylphenol primarily involves the alkylation of a phenolic starting material. The core challenge lies in directing the isopropyl groups to the desired 2, 4, and 5 positions on the aromatic ring, given the inherent directing effects of the hydroxyl group.

Friedel-Crafts Alkylation of Phenol (B47542) with Olefins

The Friedel-Crafts alkylation stands as a fundamental method for introducing alkyl groups to an aromatic ring. cnchemshop.com In the context of synthesizing isopropylphenols, this reaction typically employs phenol and an isopropylating agent, such as propylene (B89431) or isopropanol, in the presence of an acid catalyst. rsc.org The hydroxyl group of phenol is a strong ortho-para director, meaning it activates the positions ortho (2, 6) and para (4) to the hydroxyl group for electrophilic substitution. aakash.ac.inpressbooks.pub This inherent electronic preference makes the direct, high-yield synthesis of the unsymmetrical 2,4,5-isomer challenging, as it often leads to a mixture of isomers, predominantly the 2,4,6- and 2,6-isomers. google.comgoogle.com

The choice of catalyst is a critical factor that significantly influences the product distribution in the isopropylation of phenol. While various Lewis acids and solid acid catalysts are employed, fluorided alumina (B75360) has been specifically investigated for its efficacy in producing polyisopropylphenols. google.com The acidity of the catalyst plays a pivotal role in the extent of alkylation and the resulting isomer distribution.

Research has shown that the level of fluoride (B91410) on the alumina support can be tailored to control the reaction's outcome. For instance, in a process primarily aimed at producing 2,4,6-triisopropylphenol (B1664003), fluorided alumina was used effectively. A key finding is that increasing the fluoride content on the alumina catalyst shifts the product selectivity towards the more heavily alkylated 2,4,6-triisopropylphenol. google.com However, even in these syntheses, this compound is consistently formed as a byproduct, indicating that the catalyst system allows for some degree of alkylation at the meta-position relative to the initial isopropyl groups. google.com

The table below summarizes the effect of different alumina-based catalysts on the product distribution in the alkylation of phenol with propylene, highlighting the formation of various isopropylphenol isomers.

| Catalyst System | Reaction Temperature (°C) | Propylene Excess (molar ratio) | Major Products | Other Noteworthy Products | Reference |

|---|---|---|---|---|---|

| Unfluorided γ-Alumina | 250 | 4-fold | 2-Isopropylphenol (B134262) (50%), 2,6-Diisopropylphenol (30%) | - | google.com |

| Unfluorided γ-Alumina | 300 | 6-fold | 2,4,6-Triisopropylphenol (60%), 2,6-Diisopropylphenol (15%) | Spectrum of other polyalkylated phenols (25%) | google.com |

| 1% Fluorided Alumina | 250 | 4-fold | 2,4,6-Triisopropylphenol (60%), 2,6-Diisopropylphenol (30%) | - | google.com |

| 1% Fluorided Alumina (Continuous Process) | 250 | 5:1 (Propylene:Phenol) | 2,4,6-Triisopropylphenol (50%), 2,6-Diisopropylphenol (30%) | This compound (8%), 2,5-Diisopropylphenol (B50405) (5%) | google.com |

Beyond the catalyst system, the optimization of reaction parameters is crucial for controlling isomer selectivity. Key variables include temperature, pressure, and the molar ratio of reactants. High temperatures and pressures are generally required to facilitate the multiple alkylation steps needed to form triisopropylphenols.

In the synthesis utilizing fluorided alumina, specific conditions have been documented. For instance, reacting phenol with propylene at temperatures between 150°C and 250°C and pressures ranging from 1 to 250 atmospheres can yield 2,4,6-triisopropylphenol as the major product. google.com A continuous process using a fixed bed of 1% fluorided alumina at 250°C and 500 psig, with a 5:1 propylene-to-phenol molar ratio, resulted in a product stream where this compound constituted 8% of the mixture. google.com This demonstrates that while conditions can be optimized to favor one isomer, a spectrum of products is often unavoidable. The excess of the alkylating agent (propylene) is a common strategy to drive the reaction towards higher degrees of alkylation. google.com

Regioselective Isopropylation Strategies for Phenolic Scaffolds

Achieving regioselectivity for the 2,4,5-substitution pattern is inherently difficult due to the ortho-para directing nature of the hydroxyl group. Direct Friedel-Crafts alkylation of phenol tends to yield 2,4,6- and 2,6-isomers as the thermodynamically and kinetically favored products. Therefore, strategies to obtain this compound often require multi-step synthetic routes or the use of starting materials other than phenol itself. One potential, though less direct, strategy could involve the isomerization of a more readily available triisopropylphenol isomer under specific catalytic conditions, although such methods are not widely documented. Another approach involves starting with a phenol derivative where directing groups block certain positions, guiding the isopropylation to the desired sites, followed by the removal of the directing group. For example, starting with a phenol already substituted at specific positions could force subsequent alkylations into the remaining available sites.

Investigation of Green Chemistry Principles in Alkylation Processes

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce environmental impact. In the context of phenol alkylation, this involves several key areas. A primary focus is the replacement of traditional homogeneous Lewis acid catalysts (like AlCl₃) and strong mineral acids (like H₂SO₄), which are corrosive, difficult to separate from the product, and generate significant acidic waste. google.com The shift towards solid acid catalysts, such as zeolites (e.g., H-beta, H-mordenite), clays, and supported acids like fluorided alumina, represents a significant green advancement. rsc.orggoogle.comresearchgate.net These heterogeneous catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and reduce corrosive waste streams.

Furthermore, developing solvent-free reaction conditions is another green objective that can improve the process's efficiency and environmental footprint by eliminating the need for volatile organic solvents.

Formation as a Co-product or Byproduct in Complex Syntheses

Due to the statistical nature of electrophilic aromatic substitution and the thermodynamic stability of certain isomers, this compound is frequently reported as a byproduct in syntheses targeting other isopropylphenols. Its formation is particularly noted in processes designed to produce 2,4,6-triisopropylphenol, a compound with applications as an antioxidant. google.com

The following table details the product distribution from a continuous process aimed at producing 2,4,6-triisopropylphenol, illustrating the formation of this compound as a notable byproduct.

| Compound | Percentage in Product Mixture (%) | Reference |

|---|---|---|

| Unreacted Phenol | 0 | google.com |

| 2,4,6-Triisopropylphenol | 50 | google.com |

| 2,6-Diisopropylphenol | 30 | google.com |

| This compound | 8 | google.com |

| 2,5-Diisopropylphenol | 5 | google.com |

| Propylene Oligomer | <1 | google.com |

Occurrence in the Industrial Production of 2,6-Diisopropylphenol (Propofol)

The primary route to the formation of this compound is not through a targeted synthesis but as a byproduct in the large-scale industrial production of 2,6-Diisopropylphenol, the widely used intravenous anesthetic agent known as Propofol. The synthesis of Propofol typically relies on the Friedel-Crafts alkylation of phenol with propylene gas or isopropyl alcohol in the presence of an acid catalyst, often under conditions of high temperature and pressure. nih.gov

This electrophilic aromatic substitution reaction is inherently challenging to control with perfect selectivity. The hydroxyl group of phenol is a strongly activating, ortho-para directing group, leading to the formation of multiple alkylated species. The reaction proceeds through the initial formation of 2-isopropylphenol and 4-isopropylphenol. These intermediates can then undergo further alkylation. acs.org While the desired product is 2,6-diisopropylphenol, the reaction conditions can lead to the formation of other diisopropylphenol isomers (such as 2,4-diisopropylphenol) and over-alkylated triisopropylphenols. nih.gov

Among these over-alkylated impurities, both 2,4,6-triisopropylphenol and this compound are known to form. nih.govgoogle.com Specifically, in a continuous process utilizing a fluorided alumina catalyst to react phenol with propylene, the resulting effluent was found to contain approximately 8% this compound, demonstrating its significant presence as a byproduct in related industrial processes. google.com The presence of these impurities necessitates extensive purification steps to meet the stringent purity requirements for pharmaceutical-grade Propofol. nih.govresearchgate.net

Analysis of Isomer Distribution and Purity in Alkylation Mixtures

The analysis of the complex product mixtures resulting from the Friedel-Crafts alkylation of phenol is critical for process optimization and quality control. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the predominant analytical technique for separating and identifying the various constitutional isomers and other related substances. nih.govresearchgate.netnih.gov These methods allow for the quantification of the desired product, 2,6-diisopropylphenol, as well as a profile of all impurities, including this compound.

The distribution of isomers is highly dependent on the specific reaction conditions, including the choice of catalyst, temperature, pressure, and the molar ratio of reactants. acs.orggoogle.com For instance, one study involving a continuous process over a fluorided alumina catalyst reported a specific distribution of products from the reaction of phenol and propylene.

Data adapted from a continuous alkylation process using a fluorided alumina catalyst. google.com

The separation of these closely related isomers, such as this compound from 2,4,6-triisopropylphenol and various diisopropylphenols, can be challenging on an industrial scale due to their similar physical properties and boiling points. google.comgoogleapis.com This underscores the importance of developing synthetic methods with high regioselectivity to minimize the formation of these unwanted byproducts from the outset.

Convergent and Divergent Multi-step Organic Synthesis Pathways

Targeted synthesis of a specific polysubstituted phenol like this compound, where the substitution pattern does not align with the natural directing effects of the functional group, requires more sophisticated multi-step strategies beyond a simple one-pot alkylation.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comairitilibrary.com For this compound, the most logical disconnections are the carbon-carbon bonds between the aromatic ring and the three isopropyl groups.

This disconnection strategy points to a Friedel-Crafts alkylation as the corresponding forward reaction. The synthons generated by this disconnection are an isopropyl cation (or a polarized equivalent) and a phenol ring. This suggests that the most direct synthetic route would involve the alkylation of phenol with an isopropylating agent like propylene or isopropyl alcohol.

However, as discussed, a direct alkylation of phenol is unlikely to be regioselective for the 2,4,5-substitution pattern. Therefore, a more refined retrosynthetic analysis would involve disconnecting one isopropyl group at a time, leading to a diisopropylphenol intermediate. A potential pathway could involve the synthesis of 2,5-diisopropylphenol or 3,4-diisopropylphenol as a key intermediate, which would then be alkylated a final time. This multi-step approach allows for the potential introduction of blocking or directing groups to control the regiochemical outcome of each alkylation step, ultimately leading to the desired 2,4,5-isomer.

Chemo-, Regio-, and Stereoselective Transformations for Isopropyl Group Introduction

The successful synthesis of this compound hinges on controlling the selectivity of the transformations.

Regioselectivity : This is the most significant challenge. The hydroxyl group directs incoming electrophiles (like the isopropyl cation) to the ortho and para positions (2, 4, and 6 positions). The 5-position is meta and thus deactivated, making direct substitution at this site highly unfavorable. Achieving the 2,4,5-pattern requires overcoming this inherent electronic preference. A hypothetical strategy could involve:

Starting with a phenol derivative where the desired substitution pattern is pre-ordained or guided. For example, starting with 3,4-dimethylphenol (B119073) and performing a directed alkylation, followed by subsequent chemical modifications.

Employing blocking groups to occupy the more reactive ortho and para positions, forcing alkylation into a desired, less-reactive site, and then removing the blocking groups.

Utilizing advanced catalytic systems, such as shape-selective zeolites, that might favor the formation of specific isomers based on steric constraints, although these are more commonly used to enhance selectivity for 2,6- or 2,4-diisopropylphenol. researchgate.net

Chemoselectivity : This refers to the competition between alkylation on the aromatic ring (C-alkylation) and alkylation on the phenolic oxygen (O-alkylation) to form an isopropyl phenyl ether. O-alkylation is often the kinetically favored pathway, but the resulting ether can undergo rearrangement to the more thermodynamically stable C-alkylated phenol, particularly under acidic conditions. researchgate.netpnnl.gov Controlling reaction conditions can favor the desired C-alkylation outcome.

Stereoselectivity : The isopropyl group is achiral. Therefore, the introduction of this substituent onto the planar phenol ring does not create any stereocenters, and stereoselectivity is not a consideration in the synthesis of this compound. fiveable.me

Exploration of Novel Coupling Reactions

While Friedel-Crafts alkylation is the classical approach, modern organic synthesis offers a toolkit of novel coupling reactions that could theoretically provide a more controlled, regioselective route to this compound. These methods often involve the pre-functionalization of the aromatic ring with halides or other groups, followed by transition-metal-catalyzed cross-coupling reactions.

A hypothetical route could involve:

Preparation of a Precursor : Synthesis of a multi-halogenated benzene (B151609) ring, for example, 1,2,4-tribromobenzene.

Selective Cross-Coupling : Stepwise or selective cross-coupling reactions (e.g., Suzuki, Kumada, or Negishi coupling) could be used to introduce the isopropyl groups with precise regiocontrol. This would require an isopropyl-containing organometallic reagent.

Introduction of the Hydroxyl Group : The final bromine or other halide could then be converted to the phenolic hydroxyl group, for instance, through a Buchwald-Hartwig hydroxylation or by conversion to an organolithium reagent followed by reaction with an oxygen source.

Furthermore, modern C-H activation techniques offer a pathway to functionalize specific C-H bonds on an aromatic ring. nih.gov While challenging, a directed C-H isopropylation, guided by a directing group on a phenol precursor, could potentially offer an atom-economical and highly regioselective route to the target molecule, bypassing the issues associated with classical electrophilic substitution. Oxidative phenol coupling is another advanced strategy used in the synthesis of complex natural products that could be adapted for constructing highly substituted phenolic compounds. rsc.orgrsc.org These advanced methods, while not yet reported for this specific compound, represent the frontier of synthetic chemistry for accessing complex substitution patterns.

Table of Mentioned Chemical Compounds

Chemical Reactivity and Mechanistic Studies of 2,4,5 Triisopropylphenol

Mechanistic Understanding of its Formation

The synthesis of 2,4,5-Triisopropylphenol is rooted in the alkylation of phenol (B47542), a classic example of electrophilic aromatic substitution. The specific arrangement of the three isopropyl groups on the phenol ring is a direct consequence of the reaction mechanism, catalyst choice, and the interplay between kinetic and thermodynamic factors.

Detailed Electrophilic Aromatic Substitution Mechanisms in Phenol Alkylation

The alkylation of phenol is an electrophilic aromatic substitution (SEAr) reaction where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). sarthaks.com It donates electron density to the ring through resonance, making the ortho and para positions particularly electron-rich and thus more nucleophilic. byjus.combritannica.com

The general mechanism proceeds in two main steps:

Attack of the Electrophile : The π electrons of the phenol ring act as a nucleophile, attacking the electrophile (in this case, an isopropyl carbocation). masterorganicchemistry.com This is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org Resonance stabilization is most effective when the attack occurs at the ortho or para positions, as the positive charge can be delocalized onto the oxygen atom of the hydroxyl group.

Deprotonation : In the second, much faster step, a weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion. masterorganicchemistry.com This restores the C-C pi bond, re-establishing the aromatic system and resulting in the substituted phenol. masterorganicchemistry.com

Role of Acidic Catalysts in Directing Isopropylation Pathways

The isopropylation of phenol, typically using propylene (B89431) or isopropyl alcohol as the alkylating agent, requires an acid catalyst to generate the necessary electrophile, the isopropyl carbocation. The choice of catalyst is critical as it significantly influences the reaction rate and the distribution of mono-, di-, and tri-substituted isomers.

Commonly used catalysts include Brønsted acids like sulfuric acid and solid acids such as zeolites and fluorided alumina (B75360). researchgate.netgoogle.com

Lewis and Brønsted Acids : Traditional catalysts like AlCl₃ (a Lewis acid) or H₂SO₄ (a Brønsted acid) are effective in generating carbocations. For instance, sulfuric acid protonates propylene to form the isopropyl carbocation.

Solid Acid Catalysts : Modern industrial processes often favor solid acid catalysts like zeolites (e.g., HZSM-5, H-Beta) and modified aluminas. researchgate.net These catalysts offer advantages such as easier separation from the product mixture and shape selectivity. The pore structure and acid site density of a zeolite can influence which isomers are formed. For example, certain zeolites can enhance the selectivity for para-isopropylphenol due to steric constraints within their pores. researchgate.net A fluorided alumina catalyst has been shown to be effective in producing 2,4,6-triisopropylphenol (B1664003) at temperatures around 250°C. google.com The catalyst's acidic properties—both its strength and the type of acid sites (Brønsted vs. Lewis)—are key in determining the product distribution. researchgate.net

| Catalyst Type | Alkylating Agent | Typical Observations |

| Zeolites (e.g., HZSM-5) | Propylene | Product distribution is influenced by silica-to-alumina ratio and acid site density. Can enhance para-selectivity. researchgate.net |

| Fluorided Alumina | Propylene | Effective for producing highly alkylated phenols like 2,4,6-triisopropylphenol. google.com |

| Sulfated Zirconia | Propylene | Strong Brønsted acid sites favor alkylation. researchgate.net |

| Ion-Exchanged Zeolites (e.g., Na⁺-ZSM-5) | Propylene | Can favor O-alkylation (formation of isopropyl phenyl ether) over C-alkylation. researchgate.net |

Kinetic and Thermodynamic Control in Product Distribution

In chemical reactions with multiple possible products, the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : At lower temperatures and shorter reaction times, the major product is the one that is formed fastest. ucalgary.ca This "kinetic product" corresponds to the reaction pathway with the lowest activation energy. wikipedia.org

Thermodynamic Control : At higher temperatures and longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. ucalgary.ca The major product is the most stable one, known as the "thermodynamic product," regardless of how fast it is formed. wikipedia.orgmasterorganicchemistry.com

In the isopropylation of phenol, the initial substitution often favors the ortho position under kinetic control due to the proximity to the activating hydroxyl group. However, the para-substituted isomer is generally more thermodynamically stable because of reduced steric hindrance between the bulky isopropyl group and the hydroxyl group. sarthaks.com As substitution proceeds to di- and tri-isopropylphenol, these steric and electronic effects become more complex. The formation of the 2,4,5-isomer is less common than the 2,4,6-isomer, which places the bulky groups symmetrically around the ring. The 2,4,5- arrangement may arise under specific conditions that allow for alkyl group migration or are dictated by the unique shape selectivity of a catalyst, representing a specific thermodynamic or kinetic outcome.

Fundamental Reaction Pathways of Triisopropylphenols

Once formed, the this compound molecule has its own characteristic reactivity, which is determined by the electronic effects of the hydroxyl and isopropyl groups and, crucially, by the significant steric hindrance they impose.

Electrophilic Reactions on the Aromatic Ring (e.g., Nitration, Halogenation)

Further electrophilic aromatic substitution on this compound is possible but is heavily influenced by the existing substituents. The hydroxyl group and the three isopropyl groups are all ortho-, para-directing and activating. sarthaks.com In the this compound structure, the available positions for substitution are C3 and C6.

Position C6 : This position is ortho to the C5-isopropyl group and para to the C2-isopropyl group. It is also meta to the hydroxyl group and the C4-isopropyl group.

Position C3 : This position is ortho to the hydroxyl group and the C4-isopropyl group, and meta to the C2- and C5-isopropyl groups.

Reactions Involving the Phenolic Hydroxyl Group

The reactivity of the phenolic hydroxyl group in this compound is characteristic of a hindered phenol. vinatiorganics.comnih.gov

Acidity and Salt Formation : Like other phenols, it is weakly acidic and can react with strong bases (e.g., NaOH) to form a sodium phenoxide salt. byjus.com

Ether and Ester Formation : The hydroxyl group can undergo reactions like Williamson ether synthesis or esterification. However, the rate of these reactions would be significantly reduced compared to phenol itself due to the steric bulk of the ortho-isopropyl group at the C2 position, which hinders the approach of reagents to the oxygen atom.

Antioxidant Activity : A key reaction pathway for hindered phenols is their function as radical scavengers. vinatiorganics.com They can donate the hydrogen atom from the hydroxyl group to neutralize reactive free radicals, thereby terminating destructive chain reactions. nih.gov The resulting phenoxy radical is stabilized by two factors: resonance delocalization of the unpaired electron into the aromatic ring and steric shielding by the bulky ortho- and para-alkyl groups. This steric hindrance prevents the radical from undergoing further unwanted reactions, making compounds like this compound effective antioxidants. vinatiorganics.com

Computational and Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like this compound at an electronic level. scienceopen.commdpi.com Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate energies of intermediates and transition states, and rationalize observed reactivity and selectivity. rsc.org

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction. By locating and characterizing the structures and energies of reactants, products, intermediates, and transition states, a detailed mechanistic picture can be constructed.

For this compound, DFT calculations could be employed to model its antioxidant activity. For example, the O-H bond dissociation enthalpy (BDE), a key indicator of HAT activity, can be calculated. The reaction of the phenol with a model radical, such as the hydroperoxyl radical (•OOH), can be simulated to find the transition state for hydrogen abstraction. The calculated activation energy (Eₐ) for this step provides a quantitative measure of the reaction rate. researchgate.netnih.gov

Table 1: Representative Calculated Thermodynamic and Kinetic Parameters for Phenolic Antioxidant Activity (Illustrative Data)

| Parameter | Description | Typical Calculated Value (kcal/mol) | Implication for this compound |

|---|---|---|---|

| BDE (O-H) | Bond Dissociation Enthalpy | 75 - 85 | Expected to be low due to radical stabilization by isopropyl groups, favoring HAT. |

| IP | Ionization Potential | 150 - 170 | Relates to the ease of electron donation (SET mechanism). |

| Eₐ (HAT) | Activation Energy for H-abstraction | 5 - 15 | A low barrier would indicate rapid radical scavenging kinetics. |

Note: Values are illustrative, based on DFT studies of other substituted phenols. Specific calculations for this compound are required for precise data.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org

For this compound, the HOMO is of primary interest for reactions involving electrophiles or oxidative processes. The energy and spatial distribution of the HOMO provide insight into the molecule's nucleophilicity and the sites most susceptible to attack.

HOMO Energy: The three electron-donating isopropyl groups are expected to raise the energy of the HOMO. A higher HOMO energy correlates with a lower ionization potential, making the molecule more easily oxidized and a better electron donor in SET processes. rsc.org

HOMO Distribution: The HOMO is expected to have significant electron density localized on the aromatic ring and the oxygen atom of the hydroxyl group. researchgate.net This indicates that these are the primary sites for electrophilic attack and radical abstraction. The specific positions on the ring with the highest HOMO coefficients (likely C6 and C3) would be predicted as the most reactive nucleophilic sites.

Conversely, the LUMO's energy and distribution would be relevant for reactions with nucleophiles. FMO analysis can thus predict the molecule's behavior as both a nucleophile (donating electrons from its HOMO) and an electrophile (accepting electrons into its LUMO). acs.org

Computational modeling is particularly useful for predicting the selectivity (chemo-, regio-, and stereo-) of chemical reactions. rsc.org For a substituted aromatic compound like this compound, regioselectivity in reactions such as electrophilic aromatic substitution is a key question.

The vacant positions on the ring are C3 and C6. While the hydroxyl group is a powerful ortho, para-director, directing electrophiles to the C6 position (ortho) and the C4 position (already substituted, para), the isopropyl groups also exert steric and electronic effects.

A computational model could predict the regioselectivity of a reaction, such as nitration, by calculating the activation energies for the formation of the Wheland intermediates corresponding to attack at C3 and C6.

Modeling Approach:

Optimize the geometry of this compound.

Model the reaction with an electrophile (e.g., NO₂⁺).

Locate the transition states for attack at the C3 and C6 positions.

Calculate the activation energy barriers (ΔG‡) for both pathways.

The pathway with the lower activation energy barrier would be predicted as the major product. usda.gov Such models can quantitatively account for the subtle balance between activating/directing electronic effects and unfavorable steric hindrance from the bulky isopropyl groups. acs.org

Derivatization Chemistry and Functionalization Strategies

Chemical Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group is the most prominent functional group, but its reactivity is tempered by the steric hindrance imposed by the adjacent isopropyl group at the C2 position and the pseudo-ortho isopropyl group at the C5 position. This steric congestion necessitates carefully selected reagents and reaction conditions to achieve efficient derivatization.

Esterification of the phenolic hydroxyl group serves as a common method for structural confirmation and for protecting the hydroxyl functionality during subsequent reactions. The formation of an ester derivative, such as an acetate, results in predictable changes in spectroscopic data, which can be invaluable for characterization.

For instance, in ¹H NMR spectroscopy, the disappearance of the broad phenolic -OH signal and the appearance of a new singlet for the acetyl methyl protons would be expected. In IR spectroscopy, the characteristic broad O-H stretching band of the phenol (B47542) would be replaced by a strong C=O stretching absorption of the ester. These shifts provide clear evidence of successful derivatization. Due to steric hindrance, the use of highly reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, is generally required.

Table 1: Hypothetical Spectroscopic Data Shifts for Acetate Ester of 2,4,5-Triisopropylphenol

| Analysis Type | This compound (Starting Material) | 2,4,5-Triisopropylphenyl Acetate (Product) | Key Observation |

|---|---|---|---|

| ¹H NMR | Broad singlet for -OH proton | Singlet ~2.3 ppm (CH₃) | Disappearance of phenolic proton; appearance of acetyl methyl protons. |

| ¹³C NMR | Carbon bearing -OH shifted downfield | Carbon bearing ester shifted upfield; appearance of C=O signal ~170 ppm | Shift in the aromatic C-O signal and new carbonyl carbon signal. |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | Strong C=O stretch (~1760 cm⁻¹); C-O stretch (~1180-1250 cm⁻¹) | Loss of broad O-H band; appearance of sharp carbonyl band. |

Note: Specific ppm and cm⁻¹ values are approximate and for illustrative purposes.

Converting the phenolic hydroxyl group to an ether is a key strategy to enhance thermal stability and volatility, which is particularly useful for analytical techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.comnih.gov The classic Williamson ether synthesis is often challenging for sterically hindered phenols. A more effective approach involves the use of silylating agents to form silyl (B83357) ethers.

Silylation is a robust method for protecting hindered hydroxyl groups. organic-chemistry.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react readily with the phenol to yield the corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. researchgate.netsigmaaldrich.com These derivatives are significantly more volatile and less polar, making them ideal for GC-MS analysis. nih.gov The choice of silylating agent can be tailored based on the desired stability of the resulting ether. researchgate.net

Table 2: Common Reagents for Silyl Ether Formation from Hindered Phenols

| Reagent | Abbreviation | Resulting Silyl Group | Properties and Applications |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive; widely used for GC-MS derivatization to increase volatility. sigmaaldrich.com |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable silyl ethers compared to TMS ethers, resistant to hydrolysis. researchgate.net |

Beyond simple esters, the phenolic group can be converted to other acyl and sulfonyl derivatives to alter its chemical properties significantly. Acylation can be performed with various acyl chlorides or anhydrides.

More importantly, the formation of sulfonate esters (e.g., tosylates, mesylates, or triflates) by reacting the phenol with the corresponding sulfonyl chloride in the presence of a base is a critical functionalization strategy. The resulting sulfonate group is an excellent leaving group, transforming the normally unreactive C-O bond of the phenol into a site for nucleophilic substitution reactions. This two-step process allows for the introduction of a wide range of functionalities onto the aromatic ring, which is otherwise difficult to achieve directly.

Functionalization of Isopropyl Moieties

Each of the three isopropyl groups on the aromatic ring contains a tertiary C-H bond at the benzylic position. This position is activated by the aromatic ring, making it a target for functionalization, primarily through oxidation or radical-mediated reactions.

The benzylic C-H bonds of the isopropyl groups are susceptible to oxidation. Chemical oxidation using strong oxidizing agents can lead to the formation of tertiary alcohols. However, achieving selectivity and avoiding over-oxidation or cleavage of the alkyl chain can be challenging with traditional chemical methods.

A more controlled and selective approach involves biocatalytic oxidation. pnas.org Enzymes such as cytochrome P450 monooxygenases have demonstrated the ability to selectively hydroxylate aliphatic C-H bonds in alkylphenols. pnas.orgresearchgate.net Such enzymatic systems could potentially oxidize one of the isopropyl groups on this compound to the corresponding tertiary alcohol (2-(propan-2-ol) derivative) with high regio- and stereoselectivity. researchgate.net This biocatalytic approach offers a green and efficient alternative to harsh chemical oxidants. mdpi.com

Reduction of the isopropyl groups is not a typical transformation unless the aromatic ring itself is subjected to hydrogenation, a process that would fundamentally alter the core structure of the compound.

Table 3: Potential Products from Selective Oxidation of a Single Isopropyl Moiety

| Oxidation Product | Reagent/Method | Functional Group Introduced | Potential Application |

|---|---|---|---|

| 2-(2,4,5-Triisopropylphenyl)propan-2-ol | Selective Oxidizing Agent (e.g., m-CPBA) | Tertiary Alcohol (-OH) | Intermediate for further synthesis. |

Introducing heteroatoms into the isopropyl side chains can dramatically alter the molecule's physical and chemical properties. nih.govrsc.org A common strategy to achieve this is through a two-step sequence starting with free-radical halogenation.

Using a reagent like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively brominate the benzylic position of one of the isopropyl groups. The resulting benzylic bromide is a versatile intermediate. It can undergo nucleophilic substitution reactions with a variety of heteroatom-containing nucleophiles to introduce functionalities such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups. This pathway opens up a wide array of possibilities for creating novel derivatives of this compound with tailored properties for applications in materials science or as synthetic intermediates.

Derivatization for Enhanced Analytical Response

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, which is more suitable for a specific analytical technique. For phenolic compounds like this compound, which can be challenging to analyze directly using methods such as gas chromatography (GC) due to their polarity and potential for peak tailing, derivatization is a crucial step. This process enhances volatility, improves thermal stability, and increases the sensitivity of detection, particularly with selective detectors like the electron capture detector (ECD).

The primary goal of derivatizing this compound is to replace the active hydrogen of the phenolic hydroxyl group with a less polar functional group. This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it more amenable to GC analysis. The choice of derivatization reagent and reaction conditions is critical and is significantly influenced by the steric hindrance presented by the three isopropyl groups on the aromatic ring of this compound.

Development of Specific Derivatization Reagents for Phenols (e.g., Pentafluorobenzyl Bromide)

A variety of reagents have been developed for the derivatization of phenols, each with its own advantages and specific applications. These can be broadly categorized into silylation, acylation, and alkylation agents. researchgate.net For phenols, and particularly for enhancing the response of electron capture detectors, alkylation agents that introduce electrophoric groups are of significant interest.

One of the most effective and widely used derivatization reagents for phenols in trace analysis is pentafluorobenzyl bromide (PFBBr) . libretexts.org This reagent reacts with the phenoxide ion to form a pentafluorobenzyl (PFB) ether derivative. The five fluorine atoms in the PFB group are highly electronegative, making the derivative exceptionally sensitive to electron capture detection (ECD), a common detector in gas chromatography. sigmaaldrich.com This allows for the detection of phenols at very low concentrations.

The general reaction for the derivatization of a phenol with PFBBr is as follows:

While PFBBr is highly effective, other reagents are also employed for the derivatization of phenols. These include:

Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to form trimethylsilyl (TMS) ethers. sigmaaldrich.com Silylation is a versatile technique that is effective for a wide range of functional groups, including phenols. researchgate.net The resulting TMS derivatives are typically more volatile and thermally stable. sigmaaldrich.com For sterically hindered phenols, the addition of a catalyst such as trimethylchlorosilane (TMCS) can improve the reaction yield. phenomenex.blog

Acylating Agents: Perfluoroacid anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA), react with phenols to form stable, volatile esters. nih.gov These derivatives are also suitable for ECD analysis. However, the acidic byproducts generated during the reaction may need to be removed prior to GC analysis to prevent column damage. researchgate.net

The choice of reagent for this compound would likely favor those that are smaller and more reactive to overcome the significant steric hindrance from the isopropyl groups. While PFBBr is a strong candidate due to the high sensitivity it imparts, silylating agents with catalysts might also be effective.

| Reagent Class | Specific Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl ether | Excellent for ECD, high sensitivity |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl ether | Versatile, good for a range of functional groups |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl ester | Forms stable and volatile derivatives |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl ester | Good for ECD, forms stable derivatives |

Optimization of Derivatization Reaction Conditions for Yield and Purity

Achieving a high yield and purity of the derivatized product is essential for accurate and reliable quantitative analysis. The optimization of reaction conditions is therefore a critical step in the analytical method development. For a sterically hindered molecule like this compound, this optimization is particularly important to ensure the derivatization reaction proceeds to completion. Key parameters that are typically optimized include the choice of solvent and catalyst, reaction temperature and time, and the concentration of the derivatization reagent.

Solvent and Catalyst/Base: The choice of solvent can significantly influence the reaction rate and yield. For PFBBr derivatization, a polar aprotic solvent is often used to dissolve the phenol and the base. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the more nucleophilic phenoxide ion. sigmaaldrich.com For particularly challenging derivatizations, a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can be employed to enhance the reaction rate by transporting the phenoxide ion into the organic phase where the derivatizing agent is present. sigmaaldrich.com

Reaction Temperature and Time: The derivatization of phenols can be performed over a range of temperatures, from room temperature to elevated temperatures, to increase the reaction rate. sigmaaldrich.com For sterically hindered phenols, heating is often necessary to provide sufficient energy to overcome the activation energy barrier. However, excessively high temperatures can lead to the degradation of the analyte or the derivative. The reaction time is also a critical parameter and needs to be sufficient to allow the reaction to go to completion. Optimization studies often involve monitoring the derivative yield at different time points to determine the optimal reaction duration.

Reagent Concentration: It is standard practice to use a molar excess of the derivatization reagent to drive the reaction to completion. sigmaaldrich.com A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample. sigmaaldrich.com The optimal excess will depend on the specific analyte and reaction conditions and is typically determined experimentally.

Given the steric hindrance of this compound, it is anticipated that more forcing reaction conditions would be required for efficient derivatization. This could include higher reaction temperatures, longer reaction times, and the use of a highly reactive derivatizing agent or a potent catalyst system.

| Parameter | General Considerations for Phenols | Anticipated Adjustments for this compound |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., acetone, acetonitrile) | A solvent that effectively solubilizes the bulky phenol and reagents. |

| Catalyst/Base | Potassium carbonate, triethylamine | A stronger base or the addition of a phase-transfer catalyst (e.g., 18-crown-6) may be necessary. |

| Temperature | Room temperature to 80°C | Higher temperatures (e.g., >60°C) are likely required to overcome steric hindrance. |

| Time | Minutes to hours | Longer reaction times may be needed to achieve complete derivatization. |

| Reagent Concentration | Molar excess (e.g., 2:1) | A larger excess of the derivatizing reagent might be beneficial. |

Applications in Chemical Processes and Advanced Materials Science

Role in Industrial Chemical Processes

While sterically hindered phenols are generally recognized for their antioxidant properties, specific studies detailing the efficacy and application of 2,4,5-Triisopropylphenol as a stabilizer or antioxidant in petroleum products and other organic formulations are not found in the reviewed scientific literature. In contrast, the related isomer, 2,4,6-triisopropylphenol (B1664003), is documented as an effective antioxidant for stabilizing various petroleum distillates, including gasoline, diesel fuel, and lubricating oils.

The synthesis of triisopropylphenols through the alkylation of phenol (B47542) with propylene (B89431) can lead to a mixture of isomers. However, specific strategies for the management and valorization of byproduct streams containing this compound are not explicitly described in available research. The focus of industrial processes is typically on maximizing the yield of the desired isomer, often 2,4,6-Triisopropylphenol, with less emphasis on the separation and specific application of less abundant isomers.

Utilization as a Key Synthetic Intermediate

There is a lack of specific documented instances of this compound being utilized as a key synthetic intermediate in the production of other chemicals.

Scientific literature does not provide specific examples of this compound serving as a direct precursor for the synthesis of novel aromatic compounds. While phenols, in general, are versatile starting materials in organic synthesis, the specific reactivity and synthetic pathways involving the 2,4,5-triisopropyl substituted variant have not been a significant focus of published research.

There is no available research to suggest that this compound is a commonly used building block for the construction of chemically complex molecular architectures. The synthesis of such molecules typically relies on more readily available or specifically functionalized starting materials.

Coordination Chemistry: Ligand Design and Metal Complexation

No specific studies were identified that explore the use of this compound in the design of ligands for metal complexation. The steric and electronic properties of this particular isomer have not been a subject of investigation in the field of coordination chemistry, based on the available literature.

Investigation of this compound as a Ligand in Transition Metal Complexes

While extensive research into this compound as a primary ligand in transition metal complexes is not widely documented in publicly available literature, the broader class of sterically hindered phenolic compounds has been a subject of investigation. For instance, more complex molecules incorporating a triisopropylphenyl moiety, such as a highly sterically demanding triisopropylphenyl amino triphenolate ligand, have been synthesized and used to form complexes with first-row early transition metals like titanium, vanadium, chromium, and manganese. nih.gov These studies, though not directly involving this compound, highlight the utility of the triisopropylphenyl group in creating specific steric environments around a metal center, which can be crucial for catalytic activity and complex stability. The investigation of simpler, related ligands such as 6,6′-(2,4,6-Triisopropylphenyl)-2,2′-bipyridine in complexes with late first-row transition metals further underscores the interest in bulky substituents in ligand design.

Synthesis and Structural Characterization of Metal-Triisopropylphenol Complexes

The synthesis of transition metal complexes often involves the reaction of a metal precursor with a ligand. In the case of phenolic ligands, the deprotonated form, the phenoxide, typically acts as the coordinating species. While specific details on the synthesis and comprehensive structural characterization of metal complexes derived directly from this compound are scarce, general methodologies for the formation of metal-phenoxide bonds are well-established. These methods often involve the reaction of the phenol with a strong base to generate the phenoxide, followed by the addition of a metal salt.

The structural characterization of such complexes would typically involve a suite of analytical techniques. X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy would be employed to characterize the complexes in solution and provide insights into the electronic environment of the metal and the ligand.

The table below outlines the typical analytical techniques used for the characterization of metal-phenoxide complexes.

| Analytical Technique | Information Provided |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. |

| NMR Spectroscopy | Information on the connectivity and environment of atoms in solution. |

| IR Spectroscopy | Identification of functional groups and bonding within the complex. |

| UV-Visible Spectroscopy | Insights into the electronic transitions and coordination environment of the metal ion. |

| Elemental Analysis | Determination of the elemental composition of the complex. |

Potential for Catalytic Activity in Organometallic Systems

Integration into Advanced Materials Research

Phenolic compounds are recognized as valuable building blocks for the creation of functional materials due to their intrinsic properties. nih.govresearchgate.net The specific substitution pattern of this compound could be leveraged in the design of advanced materials.

Development of Functional Materials with Specific Properties

The inherent characteristics of phenols, such as their antioxidant properties and ability to participate in hydrogen bonding, make them attractive for the development of functional materials. nih.govresearchgate.net The introduction of bulky isopropyl groups, as in this compound, can further modify these properties, for instance, by enhancing solubility in nonpolar media or by creating specific porous structures in the solid state. While specific research on functional materials derived solely from this compound is limited, the general principles of using substituted phenols as building blocks are well-established.

Role in Polymer Science and Composite Materials (e.g., as additives, monomers)

In the realm of polymer science, phenolic compounds can be utilized both as monomers and as additives. Phenolic monomers can be polymerized to form resins with desirable thermal and mechanical properties. The bulky isopropyl groups of this compound could potentially lead to polymers with high glass transition temperatures and good thermal stability.

As additives, phenolic compounds are well-known for their role as antioxidants and stabilizers in polymer composites. They can prevent or slow down the degradation of polymers caused by oxidation. While there is no specific data found for this compound in this role, its structural similarity to other phenolic antioxidants suggests a potential application in this area.

Applications in Emerging Technologies Requiring Specialized Organic Building Blocks

The development of emerging technologies often relies on the availability of specialized organic building blocks with tailored properties. While direct applications of this compound in such technologies have not been identified in the available literature, its unique substitution pattern makes it a potential candidate for further investigation. As a bespoke building block, it could be incorporated into larger molecular architectures to impart specific properties, such as steric control, solubility, or to serve as a precursor for more complex functional molecules.

Advanced Characterization and Analytical Methodologies in Academic Research

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatography is the cornerstone for separating complex mixtures of structurally similar compounds like polyisopropylphenols. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

High-Resolution Gas Chromatography (GC) for Polyisopropylphenol Mixtures

High-Resolution Gas Chromatography, utilizing long capillary columns, is a powerful technique for the separation of volatile and semi-volatile isomers such as triisopropylphenols. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on the inner wall of the capillary column. The high efficiency of these columns allows for the resolution of compounds with very similar boiling points and polarities.

The separation of phenolic isomers can be challenging due to their similar physicochemical properties. However, the use of specialized stationary phases can enhance selectivity. For instance, columns with mid-polarity phases, such as those containing phenyl or cyanopropyl groups, can provide better resolution of aromatic positional isomers compared to standard non-polar phases. Furthermore, derivatization of the phenol's hydroxyl group can improve peak shape and thermal stability, although it is not always necessary for these compounds.

Below is a table outlining typical GC conditions for the analysis of phenolic compounds, which would be applicable for a mixture containing 2,4,5-Triisopropylphenol.

Table 1: Representative Gas Chromatography (GC) Conditions for Polyisopropylphenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high resolution needed for isomer separation. |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar mid-polarity phase) | Offers selectivity towards aromatic and positional isomers. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Oven Program | Initial Temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min | Gradient temperature program to separate compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |

Liquid Chromatography (LC) with Advanced Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. The separation of positional isomers like this compound from its counterparts (e.g., 2,4,6- and 2,3,5-isomers) relies heavily on the choice of the stationary phase.

Advanced stationary phases have been developed to provide unique selectivities for aromatic isomers. While standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity, other phases can exploit different molecular interactions:

Phenyl-Hexyl Phases: These phases offer π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte, providing enhanced selectivity for positional isomers.

Biphenyl Phases: Similar to phenyl-hexyl phases, these provide strong π-π interactions and are effective in differentiating the shape and electronic properties of aromatic isomers. nih.gov

Pentafluorophenyl (PFP) Phases: These phases can engage in multiple interaction modes, including dipole-dipole, hydrogen bonding, and π-π interactions, offering unique selectivity for a wide range of aromatic compounds.

The choice of mobile phase, typically a mixture of water or buffer with acetonitrile or methanol, is also critical and is optimized to achieve the best resolution.

Table 2: Comparison of HPLC Stationary Phases for Aromatic Isomer Separation

| Stationary Phase | Primary Interaction Mechanism | Advantage for Polyisopropylphenol Isomers |

|---|---|---|

| C18 (Octadecyl) | Hydrophobic interactions | General-purpose, good for separating based on alkyl chain differences. |

| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Enhanced selectivity for positional isomers due to interactions with the aromatic ring. |

| Biphenyl | Strong π-π interactions | High shape selectivity for planar aromatic molecules, excellent for resolving positional isomers. nih.gov |

| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, hydrophobic interactions | Unique selectivity for halogenated and polar aromatic compounds; can resolve isomers that co-elute on other phases. |

Spectroscopic Techniques for Structural Elucidation

Once separated, or for the analysis of a purified sample, spectroscopic techniques are essential for confirming the molecular structure and differentiating between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the key distinguishing features in the ¹H NMR spectrum would be the signals from the aromatic protons. The substitution pattern dictates the number of aromatic signals and their splitting patterns (multiplicity).

This compound would be expected to show two singlets for the two non-equivalent aromatic protons (at positions 3 and 6).

In contrast, the highly symmetric 2,4,6-Triisopropylphenol (B1664003) would show a single singlet for its two equivalent aromatic protons.

Other isomers would exhibit more complex splitting patterns (e.g., doublets, triplets).

The chemical shifts of the methine (CH) and methyl (CH₃) protons of the isopropyl groups would also provide confirmatory information. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles of substituent effects on benzene (B151609) rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic H (C3-H) | ~6.9 - 7.1 (singlet) | ~115 - 120 | Proton is ortho to one isopropyl group and meta to another. |

| Aromatic H (C6-H) | ~7.1 - 7.3 (singlet) | ~120 - 125 | Proton is ortho to one isopropyl group. |

| Phenolic OH | ~4.5 - 5.5 (singlet, broad) | N/A | Chemical shift is concentration and solvent dependent. |

| Isopropyl CH (x3) | ~2.8 - 3.4 (septet) | ~27, ~33, ~34 | Three distinct signals are expected for the three non-equivalent isopropyl methine carbons. |

| Isopropyl CH₃ (x6) | ~1.2 - 1.3 (doublet) | ~22 - 24 | Multiple doublet signals are expected due to the non-equivalent isopropyl groups. |

| Aromatic C-OH (C1) | N/A | ~150 - 155 | Carbon bearing the hydroxyl group. |

| Aromatic C-iPr (C2, C4, C5) | N/A | ~135 - 145 | Carbons bearing the isopropyl groups. |

Disclaimer: This table represents theoretical predictions and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used for structural elucidation. For this compound (molecular weight 220.35 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 220.

The fragmentation pattern is highly characteristic and useful for confirming the presence of the isopropyl groups. A common fragmentation pathway for alkylphenols is the loss of an alkyl group. For triisopropylphenol, the most favorable fragmentation is the loss of a methyl group (CH₃•) from one of the isopropyl substituents, leading to a very stable benzylic-type carbocation. This would result in a prominent peak at m/z 205 (M-15). Subsequent loss of propene (C₃H₆) from this fragment is also a possible pathway.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 220 | Molecular Ion | [C₁₅H₂₄O]⁺˙ | The intact molecule with one electron removed. |

| 205 | [M - CH₃]⁺ | [C₁₄H₂₁O]⁺ | Loss of a methyl radical from an isopropyl group; often the base peak. |

| 177 | [M - C₃H₇]⁺ | [C₁₂H₁₇O]⁺ | Loss of an isopropyl radical. |

| 163 | [M - CH₃ - C₃H₆]⁺ | [C₁₁H₁₅O]⁺ | Loss of propene from the [M-15] ion. |

| 91 | Tropylium ion analogue | [C₇H₇]⁺ | A common fragment in aromatic compounds with alkyl substituents, though may be less prominent here. |

Hyphenated Techniques for Comprehensive Analysis

To analyze complex mixtures containing multiple isomers, hyphenated techniques that couple a separation method with a spectroscopic detection method are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that provides separation of volatile components in a mixture, followed by their immediate identification based on their mass spectra. For a sample of polyisopropylphenols, GC-MS would separate the this compound from other isomers, and the mass spectrum of each eluting peak could be used to confirm its identity and distinguish it from co-eluting impurities. This technique is widely used for the analysis of alkylphenols in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for less volatile compounds. By coupling an HPLC system with a mass spectrometer, one can separate the isomers based on their interaction with the stationary phase and then obtain the molecular weight and fragmentation data for each component. This is particularly useful when dealing with complex reaction mixtures or when analyzing for trace levels of a specific isomer. Modern LC-MS systems, especially those with high-resolution mass analyzers (e.g., QTOF or Orbitrap), provide highly accurate mass measurements, further increasing the confidence in compound identification.

These hyphenated techniques are indispensable in academic research for providing a comprehensive analytical picture, enabling both the separation and positive identification of specific isomers like this compound in a single analytical run.

GC-MS and LC-MS Methodologies for Complex Mixtures

The detection and quantification of this compound in complex environmental and biological matrices necessitate the use of highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier methods for the analysis of substituted phenols, offering robust and reliable characterization. While specific analytical protocols for this compound are not extensively documented in publicly available literature, methodologies can be inferred from established protocols for isomeric compounds such as 2,4,6-Triisopropylphenol and other alkylated phenols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the analyte from a complex mixture via gas chromatography, followed by detection and identification using mass spectrometry.

Sample Preparation and Derivatization: For complex matrices, sample preparation is a critical step to extract the analyte and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Derivatization is not always necessary for phenolic compounds but can be employed to improve chromatographic peak shape and increase volatility, especially for trace-level analysis.

Chromatographic Separation: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is typically used for the separation of alkylated phenols. mdpi.comyoutube.com The oven temperature is programmed to ramp up gradually to ensure the efficient separation of isomers and other components in the mixture.

Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of phenols. The resulting mass spectra exhibit a molecular ion peak and characteristic fragmentation patterns that are crucial for structural elucidation. For this compound (molecular weight: 220.35 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 220. The fragmentation pattern would likely involve the loss of methyl (CH3) and isopropyl (C3H7) groups. A significant fragment at m/z 205, corresponding to the loss of a methyl group ([M-15]+), is anticipated, which is a common fragmentation pathway for isopropyl-substituted aromatic compounds. This is consistent with the fragmentation observed for the 2,4,6-isomer, which also shows a prominent peak at m/z 205. nih.gov Further fragmentation could lead to ions at m/z 177 and 163, resulting from the loss of an isopropyl group or subsequent fragments.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| GC System | |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Expected Retention and Fragmentation | |

| Estimated Retention Time | 15-20 min |

| Molecular Ion (M+) | m/z 220 |

| Key Fragment Ions | m/z 205 ([M-CH3]+), 177 ([M-C3H7]+), 163 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for analyzing less volatile or thermally labile compounds and is a common technique for the analysis of various phenolic compounds in complex mixtures. nih.govnih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard separation technique for phenolic compounds. A C18 stationary phase is most commonly used. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate compounds with a range of polarities. The retention of substituted phenols is influenced by the degree and position of alkyl substitution, with increased alkylation generally leading to longer retention times. researchgate.net

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most frequently used ionization source for LC-MS analysis of phenols, typically operated in the negative ion mode ([M-H]-) due to the acidic nature of the phenolic hydroxyl group. For this compound, the deprotonated molecule would be observed at m/z 219 in the full scan mass spectrum. For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the precursor ion ([M-H]- at m/z 219) is selected and fragmented to produce characteristic product ions. The fragmentation would likely involve the loss of alkyl groups.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| LC System | |

| Column | C18 (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Selected Reaction Monitoring (SRM) or Full Scan |

| Expected Ions | |

| Precursor Ion ([M-H]-) | m/z 219 |

| Product Ions | To be determined experimentally; likely involving loss of CH3 and C3H7 |

Future Research Directions and Unexplored Frontiers

Innovation in Catalyst Design for Highly Selective Synthesis

The synthesis of 2,4,5-Triisopropylphenol via Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) or 2-propanol often yields a mixture of isomers, including the thermodynamically favored 2,4,6-triisopropylphenol (B1664003). The primary challenge lies in developing catalysts that can precisely control the regioselectivity to favor the 2,4,5-isomer.

Future research will focus on designing catalysts with tailored active sites and pore structures to enhance selectivity.

Heterogeneous Catalysts : Solid acid catalysts are preferred for their ease of separation and recyclability. researchgate.netagmetals.com Future work will likely explore advanced materials such as:

Zeolites and Mesoporous Materials : Zeolites with specific pore diameters and topologies (e.g., H-BEA) can offer shape selectivity, guiding the isopropyl groups to the desired 2,4, and 5 positions. rsc.org The development of hierarchical zeolites, containing both micropores and mesopores, could improve diffusion and accessibility to active sites, further enhancing catalytic efficiency. mdpi.com

Metal-Organic Frameworks (MOFs) : The tunable nature of MOFs allows for the precise design of acidic sites within a structured porous environment, potentially offering unprecedented control over isomer distribution.

Supported Catalysts : Immobilizing homogeneous catalysts, such as Lewis acids (e.g., BF₃, AlCl₃) or Brønsted acids, onto solid supports like silica (B1680970) or alumina (B75360) can combine the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis. researchgate.netseqens.com

Homogeneous Catalysts : While facing challenges in separation, homogeneous catalysts often exhibit high activity and selectivity under mild conditions. agmetals.comethz.ch Research into novel organometallic complexes, such as those based on rhenium or scandium, could lead to highly selective ortho- and para-alkylation pathways that can be controlled to favor specific isomers. nih.govorgsyn.org Dual-catalyst systems, combining a metal catalyst with a Lewis acid, may also offer unique regioselective control. nih.gov

| Catalyst Type | Advantages | Disadvantages | Potential for 2,4,5-TIPP Synthesis |

| Homogeneous Acid | High activity, Mild reaction conditions, High selectivity agmetals.com | Difficult to separate from product, Corrosion issues ethz.ch | Development of recyclable catalysts like ionic liquids or organometallic complexes could improve viability. researchgate.net |

| Heterogeneous Solid Acid | Easy separation and regeneration, Reduced waste, High stability agmetals.com | Lower activity than homogeneous, Potential for pore diffusion limitations ethz.ch | Zeolites and MOFs with tailored pore structures offer the highest potential for shape-selective synthesis. rsc.orgmdpi.com |

| Biocatalyst | High regio- and stereoselectivity, Mild and green conditions, Biodegradable rsc.org | Limited stability at high temperatures, Substrate specificity can be narrow | A significant frontier; requires discovery or engineering of enzymes capable of phenol isopropylation. |

Biocatalysis represents a green and highly selective frontier for chemical synthesis. While specific enzymes for the isopropylation of phenol to this compound have not been extensively reported, this remains a promising and unexplored area. Future research could involve:

Enzyme Discovery and Engineering : Screening microbial sources for novel enzymes (e.g., phenol-alkylating enzymes) or engineering known enzymes like tyrosine phenol lyases. rsc.org These enzymes could offer unparalleled regioselectivity under environmentally benign aqueous conditions.

Systems Biocatalysis : Developing multi-enzyme cascade reactions where a series of biocatalysts work in concert to produce the target molecule from simple precursors, minimizing waste and purification steps. rsc.org

Expansion of Application Domains

Beyond its current use as an antioxidant, the unique structure of this compound could be leveraged in advanced materials and sustainable technologies.

The bulky isopropyl groups and the reactive hydroxyl group make this compound an interesting building block for new polymers and functional materials.

Polymer Additives : Its inherent antioxidant properties could be incorporated into polymer backbones (e.g., polycarbonates, epoxy resins, or phenolic resins) to create materials with enhanced thermal stability and resistance to oxidative degradation. factmr.com

Specialty Resins : As a component in epoxy resins or other thermosets, it could impart unique properties such as improved hydrophobicity, lower dielectric constant, or enhanced solubility in specific organic media. nih.gov

Building Block for Fine Chemicals : The compound could serve as a precursor for more complex molecules in the fragrance, pharmaceutical, or specialty chemical industries. factmr.com

Integrating this compound into sustainable frameworks involves both its application and its synthesis.

Bio-oil Upgrading : Alkylation is a key strategy for upgrading phenolics derived from the pyrolysis of lignocellulosic biomass into more stable and valuable fuel precursors. repec.org Research into the selective synthesis of this compound from bio-based phenol could contribute to the development of advanced biofuels and renewable chemicals.

Green Synthesis Routes : A major focus will be on developing manufacturing processes that align with the principles of green chemistry. This includes using biocatalysts, employing catalysts in supercritical fluids like water to eliminate the need for traditional acid catalysts, and developing continuous-flow processes that improve safety and efficiency. researchgate.net

Deeper Mechanistic Insights and Computational Predictions

A fundamental understanding of the phenol alkylation reaction mechanism is crucial for designing better catalysts and processes. Modern computational chemistry provides powerful tools to achieve this.

Future research will heavily rely on computational modeling to:

Elucidate Reaction Pathways : Using Density Functional Theory (DFT), researchers can map out the energy landscapes for different reaction pathways (e.g., O-alkylation vs. C-alkylation) and determine the transition states for the formation of various isomers. rsc.orgresearchgate.netacs.orgnih.gov This can explain why certain catalysts favor one isomer over another.

Predict Catalyst Performance : Computational screening can rapidly evaluate the potential of new catalyst materials (like different zeolite frameworks or MOFs) by simulating the interaction between the catalyst's active site and the phenol molecule. rsc.org

Optimize Reaction Conditions : Modeling can predict how factors like temperature, pressure, and solvent affect reaction rates and selectivity, guiding experimental work and reducing the need for extensive trial-and-error optimization. researchgate.net

| Computational Method | Application / Objective | Relevance to 2,4,5-TIPP Synthesis |

| Density Functional Theory (DFT) | Calculate reaction energies, map transition states, and model catalyst-substrate interactions. researchgate.netacs.org | Predicts the most favorable reaction pathways for forming the 2,4,5-isomer and helps in understanding catalyst selectivity at a molecular level. rsc.orgnih.gov |

| Molecular Dynamics (MD) | Simulate the movement of molecules to understand diffusion within catalyst pores and solvent effects. | Optimizes process conditions by modeling how reactants access catalytic sites within zeolites or MOFs. |

| Catalyst Screening | High-throughput computational evaluation of potential catalyst materials. | Accelerates the discovery of novel heterogeneous catalysts with high selectivity for this compound. |

By pursuing these interconnected research avenues, the scientific community can elevate this compound from a specialty antioxidant to a versatile platform chemical with applications in advanced materials and sustainable technologies.

Q & A

Q. What analytical techniques are recommended for quantifying 2,4,5-Triisopropylphenol in environmental samples?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method, adapted from protocols used for structurally analogous chlorophenols (e.g., EPA Method 8151A for herbicides like 2,4-D and 2,4,5-T). Key steps include:

- Sample Preparation: Liquid-liquid extraction (LLE) using dichloromethane at acidic pH (2–3) to isolate the compound from aqueous matrices.

- Surrogate Standards: Incorporation of deuterated analogs (e.g., 2,4-Dichlorophenylacetic acid) to monitor recovery rates during extraction .